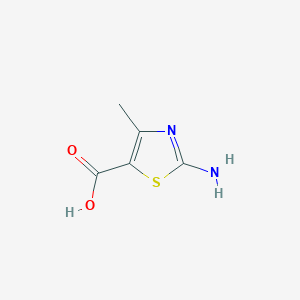

2-Amino-4-methylthiazole-5-carboxylic acid

Description

The exact mass of the compound 2-Amino-4-methylthiazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-methylthiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methylthiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVFVGONDMKXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356767 | |

| Record name | 2-Amino-4-methylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67899-00-7 | |

| Record name | 2-Amino-4-methylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methyl-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Amino-4-methylthiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 2-amino-4-methylthiazole-5-carboxylic acid, a key building block in the development of various pharmaceutical compounds. This document details the core synthetic strategies, providing comprehensive experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

2-Amino-4-methylthiazole-5-carboxylic acid and its derivatives are important heterocyclic compounds in medicinal chemistry. They serve as crucial intermediates in the synthesis of a range of biologically active molecules, including antibacterial and anticancer agents. The efficiency and scalability of the synthesis of this core structure are therefore of significant interest to the drug development community. This guide outlines the most common and effective methods for its preparation, focusing on a one-pot synthesis, a traditional two-step approach, and a high-yield method utilizing a chlorinated precursor.

Core Synthesis Pathways

The synthesis of 2-amino-4-methylthiazole-5-carboxylic acid typically proceeds through the formation of its ethyl ester, ethyl 2-amino-4-methylthiazole-5-carboxylate, which is then hydrolyzed to the final carboxylic acid. The primary methods for synthesizing the ethyl ester are summarized below.

One-Pot Synthesis from Ethyl Acetoacetate

This method offers a streamlined approach by combining the bromination of ethyl acetoacetate and the subsequent cyclization with thiourea into a single procedural pot, simplifying the overall process and reducing workup steps.[1]

Traditional Two-Step Synthesis from Ethyl Acetoacetate

The conventional synthesis involves the initial bromination of ethyl acetoacetate to form ethyl 2-bromo-3-oxobutanoate, which is isolated before being reacted with thiourea to yield the desired thiazole.[1] This method is often associated with lower overall yields compared to the one-pot approach.[1]

Synthesis from Ethyl 2-chloroacetoacetate

This high-yield pathway utilizes ethyl 2-chloroacetoacetate as the starting material, which reacts with thiourea in the presence of a base to form the thiazole ring. This method has been reported to achieve very high product yields.[2]

Hydrolysis to 2-Amino-4-methylthiazole-5-carboxylic Acid

The final step in producing the target molecule is the hydrolysis of the ethyl ester. This is typically achieved through base-mediated saponification followed by acidification to precipitate the carboxylic acid.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods of ethyl 2-amino-4-methylthiazole-5-carboxylate.

| Synthesis Method | Starting Materials | Key Reagents | Solvent(s) | Reaction Time | Yield (%) | Melting Point (°C) |

| One-Pot Synthesis | Ethyl acetoacetate, Thiourea | N-Bromosuccinimide (NBS) | Water, Tetrahydrofuran (THF) | ~4 hours | 72.0% | 178-179 |

| Traditional Two-Step | Ethyl acetoacetate, Thiourea | N-Bromosuccinimide (NBS) | Dichloromethane (for bromination) | Not specified | 11% (overall) | 175-177 |

| From Ethyl 2-chloroacetoacetate | Ethyl 2-chloroacetoacetate, Thiourea | Sodium carbonate, Sodium hydroxide | Ethanol, Ethyl acetate | 5-5.5 hours | >98% | 172-173 |

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]

Materials:

-

Ethyl acetoacetate (6.50 g, 0.05 mol)

-

N-Bromosuccinimide (NBS) (10.5 g, 0.06 mol)

-

Thiourea (3.80 g, 0.05 mol)

-

Water (50.0 mL)

-

Tetrahydrofuran (THF) (20.0 mL)

-

Ammonia solution (NH₃·H₂O) (8.0 mL)

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a reaction vessel, a mixture of ethyl acetoacetate in water and THF is cooled to below 0°C.

-

NBS is added to the cooled mixture. The reaction is then stirred at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography.

-

Thiourea is added to the reaction mixture, which is then heated to 80°C for 2 hours.

-

After cooling to room temperature, the mixture is filtered to remove any insoluble substances.

-

Ammonia solution is added to the filtrate, resulting in the formation of a yellow precipitate.

-

The mixture is stirred at room temperature for 10 minutes and then filtered.

-

The collected solid is washed with water (3 x 100 mL) and recrystallized from ethyl acetate to yield the pure product.

Protocol 2: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate from Ethyl 2-chloroacetoacetate[2]

Materials:

-

Ethyl 2-chloroacetoacetate (33 g)

-

Thiourea (30.4 g)

-

Sodium carbonate (0.3 - 3.3 g)

-

Ethanol (200 mL)

-

Ethyl acetate (as a co-solvent in ethanol, 10-35% mass fraction)

-

30% Sodium hydroxide solution

-

Water (500 mL)

Procedure:

-

An ethanol solution containing 10-35% ethyl acetate is prepared. Thiourea and sodium carbonate are added to this solution.

-

The mixture is heated to 40-55°C, and ethyl 2-chloroacetoacetate is added dropwise over 20-30 minutes.

-

After the addition is complete, the reaction temperature is raised to 60-70°C and maintained for 5-5.5 hours.

-

A portion of the solvent is removed by distillation, and the mixture is then cooled to room temperature and filtered.

-

The filtrate is added to water, and the pH is adjusted to 9-10 with a 30% sodium hydroxide solution while stirring.

-

The resulting precipitate is filtered, and the solid is dried under vacuum to obtain the final product.

Protocol 3: Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[3]

Materials:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate (or its corresponding ester derivative)

-

Sodium hydroxide (NaOH) solution (e.g., 85 mM)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

The starting ethyl ester is added to a stirring solution of sodium hydroxide.

-

The mixture is heated to 50-60°C for approximately 30 minutes until a clear solution is formed.

-

The solution is then cooled.

-

The cooled solution is acidified with 1 M HCl to a pH of 3.

-

The precipitated 2-amino-4-methylthiazole-5-carboxylic acid is then collected.

Synthesis Pathway Diagrams

References

- 1. tandfonline.com [tandfonline.com]

- 2. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylthiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structural motif is a key component in a variety of biologically active molecules, most notably as a scaffold in the development of kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2-Amino-4-methylthiazole-5-carboxylic acid, tailored for professionals in research and drug development.

Chemical and Physical Properties

2-Amino-4-methylthiazole-5-carboxylic acid is a solid compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol . While specific quantitative data for the parent carboxylic acid is not extensively documented in publicly available literature, properties can be inferred from its derivatives and related compounds. The ethyl ester, ethyl 2-amino-4-methylthiazole-5-carboxylate, is a well-characterized intermediate, typically appearing as a white to pale cream powder with a melting point in the range of 171-180 °C.

Table 1: Physicochemical Properties of 2-Amino-4-methylthiazole-5-carboxylic acid and its Ethyl Ester

| Property | 2-Amino-4-methylthiazole-5-carboxylic acid | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| CAS Number | 67899-00-7 | 7210-76-6 |

| Molecular Formula | C₅H₆N₂O₂S | C₇H₁₀N₂O₂S |

| Molecular Weight | 158.18 g/mol | 186.23 g/mol |

| Appearance | Solid | White to pale cream powder |

| Melting Point | Not consistently reported | 171-180 °C |

| Solubility | Limited data available; likely soluble in DMSO and alkaline solutions. | Soluble in various organic solvents. |

| pKa | Not experimentally determined in available literature. | Not applicable. |

Spectral Data Analysis

Detailed spectral analysis is crucial for the identification and characterization of 2-Amino-4-methylthiazole-5-carboxylic acid and its derivatives. Below is a summary of expected and reported spectral data for the closely related ethyl ester.

Table 2: Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group on the thiazole ring, and a broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiazole ring, the methyl carbon, and the carbons of the ethyl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and vibrations of the thiazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

The synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a classical and versatile method. A common laboratory-scale preparation involves the synthesis of the ethyl ester followed by hydrolysis.

Experimental Protocol 1: Hantzsch Thole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This synthesis involves the condensation reaction between an α-haloketone and a thioamide.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

Procedure:

-

Dissolve thiourea in ethanol.

-

Add ethyl 2-chloroacetoacetate to the solution.

-

Reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Experimental Protocol 2: Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

The carboxylic acid can be obtained by the hydrolysis of its ethyl ester.

Materials:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Sodium hydroxide (aqueous solution)

-

Hydrochloric acid (aqueous solution)

Procedure:

-

Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture with stirring until a clear solution is formed, indicating the completion of hydrolysis.

-

Cool the solution to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry.

An In-depth Technical Guide to 2-Amino-4-methylthiazole-5-carboxylic Acid (CAS No. 67899-00-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylthiazole-5-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 67899-00-7 , is a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its core 2-aminothiazole structure is recognized as a "privileged scaffold," meaning it is a versatile framework for the design of compounds with a wide range of biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key building block in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. It is important to distinguish this compound from its commonly used ethyl ester derivative, ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS No. 7210-76-6), which often serves as a precursor in synthetic pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 2-Amino-4-methylthiazole-5-carboxylic acid and its ethyl ester is presented below.

| Property | 2-Amino-4-methylthiazole-5-carboxylic acid | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| CAS Number | 67899-00-7 | 7210-76-6 |

| Molecular Formula | C₅H₆N₂O₂S | C₇H₁₀N₂O₂S |

| Molecular Weight | 158.18 g/mol | 186.23 g/mol |

| Appearance | Solid | White to off-white crystalline powder |

| Melting Point | Not specified | 176-180 °C |

| SMILES | CC1=C(C(=O)O)SC(=N)N=1 | CCOC(=O)C1=C(C)N=C(S1)N |

| InChI Key | Not specified | WZHUPCREDVWLKC-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid typically involves the hydrolysis of its corresponding ethyl ester, which is synthesized via the Hantzsch thiazole synthesis.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A common and efficient method for the synthesis of the ethyl ester is a one-pot reaction.[1]

Protocol:

-

To a cooled (0°C) solution of ethyl acetoacetate, add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir for a specified time.

-

Introduce thiourea to the reaction mixture.

-

Heat the mixture to reflux for several hours.

-

Upon completion (monitored by TLC), cool the reaction mixture and neutralize it with a base (e.g., ammonia water) to precipitate the product.[2]

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[3]

A visual representation of this synthetic workflow is provided below.

Hydrolysis to 2-Amino-4-methylthiazole-5-carboxylic acid

The carboxylic acid is obtained by the hydrolysis of the ethyl ester.[4][5]

Protocol:

-

Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in a mixture of a suitable solvent (e.g., tetrahydrofuran or methanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).[3][4][5]

-

Heat the mixture to reflux and stir overnight.[5]

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.[5]

-

The product, 2-Amino-4-methylthiazole-5-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry to obtain the final product.[5]

Biological Activities and Applications in Drug Development

Derivatives of 2-Amino-4-methylthiazole-5-carboxylic acid have demonstrated a broad spectrum of biological activities, making this scaffold highly valuable in drug discovery.

Anticancer Activity

The 2-aminothiazole core is a key component of several anticancer agents, including the FDA-approved drug Dasatinib.[6] Derivatives have shown potent cytotoxic effects against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity of 2-Aminothiazole Derivatives:

| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [7] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [7] |

| TH-39 | K562 (Leukemia) | 0.78 µM | [7] |

| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI₅₀) | [7] |

| OMS5 | A549 (Lung Cancer) | 22.13 µM | [8] |

| OMS14 | MCF-7 (Breast Cancer) | 61.03 µM | [8] |

The anticancer mechanism of these derivatives often involves the induction of apoptosis and cell cycle arrest.[7]

Experimental Protocol for Anticancer Evaluation (MTT Assay): [7]

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (2-aminothiazole derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Derivatives of 2-Amino-4-methylthiazole-5-carboxylic acid have also shown significant promise as antimicrobial agents against a range of bacteria and fungi.[9][10]

Quantitative Data on Antimicrobial Activity of 2-Aminothiazole Derivatives:

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [9] |

| Piperazinyl derivative (121d) | Escherichia coli | 8 | [9] |

| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [9] |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [9] |

| Thiourea derivative (3) | Gram-positive cocci | 2 - 32 | [9] |

Experimental Protocol for Antimicrobial Evaluation (Broth Microdilution Method): [11]

-

Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., temperature, time).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The general workflow for evaluating the biological activity of new derivatives is outlined below.

Conclusion

2-Amino-4-methylthiazole-5-carboxylic acid is a foundational molecule in the field of medicinal chemistry. Its versatile and synthetically accessible scaffold has enabled the development of a multitude of derivatives with potent biological activities. The extensive research into its anticancer and antimicrobial properties, supported by the detailed experimental protocols and quantitative data presented in this guide, underscores its continued importance for researchers, scientists, and drug development professionals. Future exploration of this compound and its analogs is poised to yield novel therapeutic agents to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 3. ijcps.org [ijcps.org]

- 4. mdpi.com [mdpi.com]

- 5. WO2007130075A1 - Aminothiazole derivatives as human stearoyl-coa desaturase inhibitors - Google Patents [patents.google.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Amino-4-methylthiazole-5-carboxylic acid: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its molecular structure, synthesis protocols, physicochemical properties, and known biological activities, with a focus on its potential as a scaffold for drug discovery.

Molecular Structure and Physicochemical Properties

2-Amino-4-methylthiazole-5-carboxylic acid is a derivative of thiazole, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The core structure features an amino group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.

Table 1: Physicochemical Properties of 2-Amino-4-methylthiazole-5-carboxylic acid and its Ethyl Ester

| Property | 2-Amino-4-methylthiazole-5-carboxylic acid | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| Molecular Formula | C₅H₆N₂O₂S | C₇H₁₀N₂O₂S[1][2] |

| Molecular Weight | 158.18 g/mol | 186.23 g/mol [1][2] |

| CAS Number | 67899-00-7[3] | 7210-76-6[1][2] |

| Melting Point | Not experimentally reported in searched literature | 171-180 °C[1] |

| Boiling Point | 400.609 °C (Predicted) | Not available |

| Density | 1.532 g/cm³ (Predicted) | Not available |

| SMILES String | CC1=C(C(=O)O)SC(=N)N1 | CCOC(=O)C1=C(C)N=C(N)S1[1][2] |

| InChI Key | Not available | WZHUPCREDVWLKC-UHFFFAOYSA-N[1][2] |

Note: Some physical properties for the carboxylic acid are predicted and have not been experimentally verified in the reviewed literature.

Synthesis and Experimental Protocols

The synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid typically proceeds through the formation of its ethyl ester, followed by hydrolysis.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A common method for the synthesis of the ethyl ester is the Hantzsch thiazole synthesis. A detailed protocol is described in a patent for its preparation[4].

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Reaction Setup: In a suitable reaction vessel, dissolve thiourea and sodium carbonate in ethanol to create a 10-35% solution of ethyl acetate.

-

Addition of Reagents: Heat the solution to 40-55 °C and add 2-chloroacetoacetic acid ethyl ester dropwise.

-

Reaction: After the addition is complete, raise the temperature to 60-70 °C and maintain for 5-5.5 hours.

-

Work-up: After cooling, a portion of the solvent is removed by distillation. The resulting mixture is cooled to room temperature and filtered.

-

Purification: The crude product can be further purified by recrystallization.

Hydrolysis to 2-Amino-4-methylthiazole-5-carboxylic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under basic conditions. A general procedure for the hydrolysis of similar 2-amino-5-derivatized 4-carboxylic acid thiazoles has been described[5].

Experimental Protocol: General Hydrolysis of Ethyl Ester

-

Reaction Setup: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in a solution of sodium hydroxide in water.

-

Reaction: Heat the stirring solution at 50-60 °C for approximately 30 minutes until a clear solution is formed.

-

Work-up: Cool the reaction mixture and acidify with 1 M HCl to a pH of 3-4.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent such as methanol to obtain the pure carboxylic acid[5].

Spectroscopic Data

Table 2: Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate and Related Compounds

| Technique | Compound | Key Signals/Features | Reference |

| ¹H NMR | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Data available on SpectraBase | [2] |

| ¹³C NMR | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Data available on SpectraBase | [2] |

| IR | 2-amino-5-phenylthiazole-4-carboxylic acid | 3364 cm⁻¹ (NH stretch, primary amine), 1701 cm⁻¹ (C=O stretch, carboxylic acid) | [5] |

| Mass Spec (GC-MS) | Ethyl 2-amino-4-methylthiazole-5-carboxylate | m/z peaks at 186, 141, 114, 103 | [2] |

Researchers should perform their own spectral analysis for confirmation.

Biological Activity and Potential Applications

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of 2-Amino-4-methylthiazole-5-carboxylic acid have shown significant promise, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-aminothiazole derivatives. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

-

Apoptosis Induction: Some derivatives have been shown to modulate the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent apoptosis.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, such as G2/M or G0/G1.

-

Enzyme Inhibition: 2-aminothiazole derivatives have been identified as inhibitors of several key enzymes involved in cancer progression, including tubulin, histone deacetylases (HDACs), and various kinases.

Antimicrobial Activity

Derivatives of 2-aminothiazole have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi. The specific mechanisms of action in this context are still under investigation but represent a promising area for the development of new anti-infective agents.

Conclusion

2-Amino-4-methylthiazole-5-carboxylic acid is a versatile heterocyclic compound with significant potential as a building block for the synthesis of novel therapeutic agents. While detailed experimental data for the parent carboxylic acid is somewhat limited in the public domain, the extensive research on its derivatives highlights the importance of the 2-aminothiazole scaffold. The established anticancer and antimicrobial activities of these derivatives warrant further investigation and optimization of this promising molecular framework for drug discovery and development. Future research should focus on the detailed characterization of the parent acid and the exploration of its own biological activity profile.

References

- 1. Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97% 25 g | Request for Quote [thermofisher.com]

- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylthiazole-5-carboxylic acid | 67899-00-7 [chemicalbook.com]

- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

An In-depth Technical Guide to 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of 2-amino-4-methylthiazole-5-carboxylic acid. This core scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent modulators of various biological targets. This document details key structure-activity relationships (SAR), experimental protocols for synthesis and biological evaluation, and visualizes the complex signaling pathways and experimental workflows involved in their study.

Introduction to the 2-Amino-4-methylthiazole-5-carboxylic Acid Scaffold

The 2-amino-4-methylthiazole-5-carboxylic acid core is a versatile building block in the design of novel therapeutic agents. Its inherent structural features allow for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. Notably, this thiazole framework is a key component in a number of kinase inhibitors, highlighting its importance in oncology research.[1][2] The ability to readily modify the 2-amino group, the 5-carboxylic acid moiety, and even the 4-methyl group provides a rich chemical space for optimization and the development of targeted therapies.

Synthesis of 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives

The synthesis of 2-amino-4-methylthiazole-5-carboxylic acid derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide.[3] Variations of this approach, along with other synthetic strategies, allow for the introduction of a wide range of substituents, leading to diverse libraries of compounds for biological screening.

A general synthetic scheme involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with various electrophiles at the 2-amino position, or modification of the 5-carboxylate group. For instance, acylation of the 2-amino group can be achieved using acid chlorides or anhydrides in the presence of a base.[4] Furthermore, the carboxylate can be converted to an amide through coupling reactions with a variety of amines.[5] A "one-pot" synthesis method has also been described, which simplifies the process by combining bromination and cyclization steps.[6]

General Experimental Protocol for the Synthesis of N-substituted 2-Amino-4-methylthiazole-5-carboxamides

This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of amide derivatives of 2-amino-4-methylthiazole-5-carboxylic acid, a common structural motif in kinase inhibitors.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate. This starting material can be synthesized via the Hantzsch thiazole synthesis from ethyl 2-chloroacetoacetate and thiourea.

Step 2: N-Boc Protection of the 2-Amino Group. Ethyl 2-amino-4-methylthiazole-5-carboxylate is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) to yield the N-Boc protected intermediate.

Step 3: Saponification of the Ester. The ethyl ester of the N-Boc protected intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water.

Step 4: Amide Coupling. The resulting carboxylic acid is coupled with a desired aniline or amine using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).

Step 5: N-Boc Deprotection. The Boc protecting group is removed by treating the coupled product with an acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an appropriate solvent, to yield the final N-substituted 2-amino-4-methylthiazole-5-carboxamide.[7]

Biological Activities and Therapeutic Targets

Derivatives of 2-amino-4-methylthiazole-5-carboxylic acid have been extensively investigated for their potential as therapeutic agents in various disease areas. The following sections highlight their activity against key biological targets.

Kinase Inhibition

A significant area of research for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[8][9]

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Several 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases.[8][10]

The 2-aminothiazole scaffold was instrumental in the discovery of Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[11] Structure-activity relationship studies have shown that modifications to the 2-amino and 5-carboxamide moieties are critical for potency and selectivity.[5][11]

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. 2-Aminothiazole derivatives have been developed as potent inhibitors of CDK2, demonstrating antiproliferative activity across a range of tumor cell lines.[12][13]

Protein kinase CK2 is a constitutively active serine/threonine kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. Aryl 2-aminothiazoles have been identified as a novel class of allosteric inhibitors of CK2, binding to a pocket outside of the ATP-binding site.[14]

Antimicrobial Activity

Derivatives of the 2-aminothiazole-4-carboxylate scaffold have shown promising activity against Mycobacterium tuberculosis. Some of these compounds are believed to target the β-ketoacyl-ACP synthase mtFabH, an essential enzyme in mycobacterial fatty acid synthesis.

Quantitative Data Summary

The following tables summarize the biological activity of selected 2-amino-4-methylthiazole-5-carboxylic acid derivatives and analogs from the literature.

Table 1: Aurora Kinase Inhibitory Activity of 2-Amino Thiazole Derivatives [10]

| Compound ID | Structure | IC₅₀ (µM) | pIC₅₀ |

| 1a | (Structure not provided in source) | 0.08 | 7.10 |

| 2a | (Structure not provided in source) | 0.12 | 6.92 |

| 3e | (Structure not provided in source) | 0.15 | 6.82 |

| 4d | (Structure not provided in source) | 0.20 | 6.70 |

| 5d | (Structure not provided in source) | 0.25 | 6.60 |

| 6d | (Structure not provided in source) | 0.30 | 6.52 |

Note: A dataset of 54 aminothiazole derivatives was used to develop a QSAR model for Aurora kinase inhibition. The IC₅₀ values were converted to pIC₅₀ for the study.

Table 2: Antiproliferative Activity of a Dasatinib Analog [5]

| Compound | Cell Line | IC₅₀ (µM) |

| 6d | K563 (Leukemia) | Comparable to Dasatinib |

| 6d | MDA-MB 231 (Breast Cancer) | Inactive |

| 6d | MCF-7 (Breast Cancer) | 20.2 |

| 6d | HT-29 (Colon Cancer) | 21.6 |

| Dasatinib | All tested cell lines | < 1 |

Compound 6d: N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide

Table 3: Anti-tubercular Activity of 2-Aminothiazole-4-carboxylate Derivatives

| Compound | Target | MIC (µg/mL) | IC₅₀ (µM) |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H₃₇Rv | 0.06 | - |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | - | 2.43 ± 0.13 |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of 2-amino-4-methylthiazole-5-carboxylic acid derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic or cytostatic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol: [15]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.

Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol: [15]

-

Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Use trypsin-EDTA to detach adherent cells. Combine all cells and centrifuge to form a pellet.

-

Fixation: Wash the cell pellet with PBS and then resuspend the cells in cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The different peaks in the histogram correspond to the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 2-amino-4-methylthiazole-5-carboxylic acid derivatives.

Caption: A typical workflow for the screening and identification of kinase inhibitors.

Caption: Apoptotic signaling cascade initiated by aminothiazole tubulin inhibitors.[15]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchwithrutgers.com [researchwithrutgers.com]

- 14. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Amino-4-methylthiazole-5-carboxylic Acid and Its Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-methylthiazole-5-carboxylic acid and its closely related ester derivatives. Due to a lack of publicly available, direct spectroscopic data for the carboxylic acid itself, this document focuses on the well-characterized methyl and ethyl esters. The spectral features of these esters serve as a reliable reference for predicting the characteristics of the parent acid. This guide is intended to support research, development, and quality control activities involving this important chemical scaffold.

Chemical Structure and Properties

-

Compound Name: 2-Amino-4-methylthiazole-5-carboxylic acid

-

CAS Number: 67899-00-7[1]

-

Molecular Formula: C₅H₆N₂O₂S[1]

-

Molecular Weight: 158.18 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the methyl and ethyl esters of 2-Amino-4-methylthiazole-5-carboxylic acid.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | DMSO-d₆ | 2.49 (s, 3H) | -CH₃ (thiazole ring) | [2] |

| 3.70 (s, 3H) | -OCH₃ (ester) | [2] | ||

| 6.97 (s, 2H) | -NH₂ | [2] | ||

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Not specified | Data not fully available in search results. | [3] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | DMSO-d₆ | 12.7 | -CH₃ (thiazole ring) | [2] |

| 52.1 | -OCH₃ (ester) | [2] | ||

| 135.2 | C4-thiazole | [2] | ||

| 137.1 | C5-thiazole | [2] | ||

| 164.3 | C=O (ester) | [2] | ||

| 167.5 | C2-thiazole (C-NH₂) | [2] | ||

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Not specified | Data not fully available in search results. | [3] |

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Wavenumber (νₘₐₓ, cm⁻¹) | Assignment | Reference |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | 3433 | N-H stretch (amine) | [2] |

| 1688 | C=O stretch (conjugated ester) | [2] |

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | FTMS-ESI | 173.0385 [M+H]⁺ | 173.0379 | [2] |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | GC-MS | Fragments observed at 186, 141, 114 | Not applicable | [3] |

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 270 MHz or 400 MHz NMR spectrometer was used.[2]

-

Sample Preparation: The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[2]

-

Data Acquisition: ¹H and ¹³C NMR spectra were recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was utilized.

-

Sample Preparation: The sample was likely analyzed as a solid (e.g., KBr pellet) or in a suitable solvent.

-

Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: A JEOL JMS-700 Dual-sector High-resolution Mass Spectrometer was used for high-resolution mass spectrometry.[2]

-

Ionization Method: Fourier Transform Mass Spectrometry with Electrospray Ionization (FTMS-ESI) was employed.[2]

-

Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 2-Amino-4-methylthiazole-5-carboxylic acid derivatives.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of thiazole derivatives.

This guide provides a foundational understanding of the spectroscopic properties of 2-Amino-4-methylthiazole-5-carboxylic acid and its esters, which is crucial for their application in scientific research and drug development. The provided data and protocols offer a valuable resource for the characterization of these and related compounds.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 3. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 2-Amino-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-4-methylthiazole-5-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and optimal performance in research and development applications, including the synthesis of antimicrobial, anti-inflammatory, and anticancer agents.

Physicochemical Properties and Identification

2-Amino-4-methylthiazole-5-carboxylic acid is a solid, crystalline compound. Key identification and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 67899-00-7 | [1][2][3] |

| Molecular Formula | C5H6N2O2S | [3] |

| Molecular Weight | 158.18 g/mol | [1][3] |

| Appearance | Powder or crystalline solid | [4] |

| Melting Point | Not consistently reported; related ethyl ester melts at 176-180 °C |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of 2-Amino-4-methylthiazole-5-carboxylic acid.

Storage Conditions

Based on information from various suppliers, the following storage conditions are recommended to ensure long-term stability:

| Condition | Recommendation | Justification |

| Temperature | 2-8°C (Refrigerated) | To minimize degradation from thermal stress.[1][5] |

| Atmosphere | Inert atmosphere in a tightly sealed container. | To prevent oxidation and reaction with atmospheric moisture.[4] |

| Light | Store in a dark place, protected from light. | To prevent photodegradation.[4][5] |

| Environment | Store in a cool, dry, and well-ventilated area. | To avoid moisture uptake and degradation.[4][6] |

Handling Precautions

2-Amino-4-methylthiazole-5-carboxylic acid is classified as an irritant.[3][7] Adherence to safety protocols is essential.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of dust formation, use a NIOSH-approved respirator.[4]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[6][8]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][8]

Stability Profile and Degradation

Incompatibilities

To prevent degradation, avoid contact with the following:

-

Strong Oxidizing Agents: These can lead to oxidative decomposition of the thiazole ring and amino group.[6][8]

-

Strong Acids and Bases: While the molecule has both acidic (carboxylic acid) and basic (amino) functional groups, extreme pH conditions can promote hydrolysis or other unwanted reactions.

-

Excess Heat: Elevated temperatures can lead to thermal decomposition.[8]

Potential Degradation Pathways

While not empirically documented for this specific molecule in the literature reviewed, potential degradation pathways for similar structures could include:

-

Decarboxylation: Loss of the carboxylic acid group, especially at elevated temperatures.

-

Oxidation: The amino group and the thiazole ring can be susceptible to oxidation.

-

Hydrolysis: The amino group could potentially be hydrolyzed under harsh acidic or basic conditions.

A logical workflow for investigating these potential degradation pathways is presented below.

Caption: A workflow for assessing the stability of 2-Amino-4-methylthiazole-5-carboxylic acid.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting a forced degradation study to understand the stability of 2-Amino-4-methylthiazole-5-carboxylic acid.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of 2-Amino-4-methylthiazole-5-carboxylic acid in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.

-

Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity and determine mass balance to account for all the material.

-

Identification of Degradants: Use LC-MS to identify the mass of the degradation products to propose their structures.

The experimental workflow for this protocol is visualized below.

Caption: A workflow for a forced degradation study.

Conclusion

2-Amino-4-methylthiazole-5-carboxylic acid is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), protection from light, and in a tightly sealed container in a dry, well-ventilated area. Care should be taken to avoid contact with strong oxidizing agents. For critical applications in drug development, it is highly recommended that researchers perform their own stability studies under conditions that mimic their intended use and storage to ensure the material's quality and purity over time. The provided experimental protocols offer a starting point for such investigations.

References

- 1. 2-Amino-4-methylthiazole-5-carboxylic acid [myskinrecipes.com]

- 2. 2-Amino-4-methylthiazole-5-carboxylic acid | 67899-00-7 [chemicalbook.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate MSDS CasNo.7210-76-6 [lookchem.com]

- 5. 40283-46-3|2-Aminothiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Amino-4-methylthiazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylthiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural framework serves as a versatile scaffold for the synthesis of a wide array of derivatives exhibiting promising biological activities. This technical guide provides an in-depth review of the synthesis, physicochemical properties, and biological applications of 2-amino-4-methylthiazole-5-carboxylic acid and its derivatives, with a particular focus on their potential as antimicrobial and anticancer agents. Detailed experimental protocols, quantitative biological data, and a schematic representation of a key signaling pathway are presented to facilitate further research and drug development efforts in this area.

Introduction

The 2-aminothiazole moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. 2-Amino-4-methylthiazole-5-carboxylic acid, a key member of this family, has emerged as a valuable building block for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of 2-amino-4-methylthiazole-5-carboxylic acid and its commonly used ethyl ester are crucial for their application in synthesis and biological studies.

| Property | 2-Amino-4-methylthiazole-5-carboxylic acid | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Reference |

| CAS Number | 67899-00-7 | 7210-76-6 | [1][2] |

| Molecular Formula | C₅H₆N₂O₂S | C₇H₁₀N₂O₂S | [1][2] |

| Molecular Weight | 158.18 g/mol | 186.23 g/mol | [1][2] |

| Melting Point | Not specified in retrieved results | 176-180 °C | [3] |

| Appearance | Not specified in retrieved results | White solid | [3] |

| Storage Temperature | 2-8°C | Room Temperature | [4] |

Spectral Data

Spectral data is essential for the structural elucidation and confirmation of synthesized compounds. While a dedicated spectrum for the parent carboxylic acid was not found, representative ¹H and ¹³C NMR data for related derivatives are provided below.

¹H NMR Data for 2-(2-Bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylic acid (in DMSO-d₆):

-

δ 4.17 (s, 2H)

-

δ 7.46 (m, 3H)

-

δ 7.61 (s, 1H)[5]

¹³C NMR Data for 2-(2-Bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylic acid (in DMSO-d₆):

-

δ 28.6, 114.98, 123.96, 128.46, 129.04, 131.32, 133.59, 136.7, 137.2, 155.7, 163.4, 166.4[5]

Synthesis of 2-Amino-4-methylthiazole-5-carboxylic Acid and its Ethyl Ester

Several synthetic routes to 2-amino-4-methylthiazole-5-carboxylic acid and its ethyl ester have been reported, with the Hantzsch thiazole synthesis being a common strategy.

Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

Protocol 1: Reaction of Ethyl 2-chloro-3-oxobutanoate with Thiourea [3]

-

To a solution of ethyl 2-chloro-3-oxobutanoate (5 g, 0.030 mol, 1 eq.) in ethanol (25 mL) at 25 °C, add thiourea (2.55 g, 0.033 mol, 1.1 eq.).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After completion, slowly cool the mixture to 25 °C with continuous stirring to induce precipitation.

-

Collect the precipitated white solid by filtration through a Büchner funnel.

-

Dry the solid under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Yield: 4.8 g (64%)

-

Synthesis of 2-Amino-4-methylthiazole-5-carboxylic Acid

Protocol 2: Hydrolysis of 2-amino-5-derivatized 4-carboxylic acid thiazoles [5]

This is a general method for the hydrolysis of the corresponding ester to the carboxylic acid.

-

Add the starting ester compound (e.g., methyl 2-amino-5-methylthiazole-4-carboxylate, 1.0 g, 6.3 mmol) to a stirring solution of NaOH (150 ml, 85 mM).

-

Heat the mixture at 50–60°C for 30 minutes until a clear solution is formed.

-

Cool the solution and acidify with 1 M HCl to a pH of 3–4 to precipitate the product.

-

Collect the precipitate using a Buchner funnel.

-

Recrystallize the product from methanol.

-

Yield: 0.8 g (75.0%) for 2-amino-5-methylthiazole-4-carboxylic acid.

-

Biological Activity and Therapeutic Potential

2-Amino-4-methylthiazole-5-carboxylic acid itself is generally considered a scaffold for derivatization. Its derivatives have shown significant potential as both antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of 2-amino-4-methylthiazole-5-carboxylic acid have been investigated for their activity against Mycobacterium tuberculosis.

| Compound | Target Organism | Activity (MIC) | Reference |

| 2-amino-5-methylthiazole-4-carboxylic acid | M. tuberculosis H₃₇Rv | 16 µg/ml (93 µM) | [5] |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H₃₇Rv | 0.06 µg/ml (0.24 µM) | [5] |

Anticancer Activity

A significant body of research has focused on the development of 2-amino-4-methylthiazole-5-carboxylic acid derivatives as anticancer agents. Some have been designed based on the structure of the kinase inhibitor dasatinib.

| Derivative | Cell Line | Activity (IC₅₀) | Reference |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | Comparable to dasatinib | [6] |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 (Breast Cancer) | 20.2 µM | [6] |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | HT-29 (Colon Cancer) | 21.6 µM | [6] |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MDA-MB 231 (Breast Cancer) | Inactive | [6] |

Mechanism of Action: Induction of Apoptosis

Several studies have indicated that the anticancer effects of 2-aminothiazole derivatives are mediated through the induction of apoptosis (programmed cell death). A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and subsequent activation of caspases.

Apoptosis Signaling Pathway

The intrinsic pathway of apoptosis is often initiated by cellular stress, leading to a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to cell death.

Caption: Intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.

Conclusion

2-Amino-4-methylthiazole-5-carboxylic acid is a highly valuable scaffold in medicinal chemistry. The synthetic accessibility and the diverse biological activities of its derivatives, particularly in the realms of antibacterial and anticancer research, underscore its importance. The ability of certain derivatives to induce apoptosis through the modulation of the Bcl-2 protein family highlights a promising avenue for the development of novel cancer therapeutics. This technical guide provides a foundational overview to aid researchers in the rational design and synthesis of new, more potent derivatives of this versatile heterocyclic compound.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]

- 4. 2-Amino-4-methylthiazole-5-carboxylic acid | 67899-00-7 [chemicalbook.com]

- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Thiazole Chemistry: A Technical Guide to 2-Amino-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic methodologies of 2-Amino-4-methylthiazole-5-carboxylic acid, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its properties, detailed experimental protocols, and its significance as a key building block for various pharmaceutical agents.

Introduction and Historical Context

Historically, the importance of this molecule has grown with the increasing recognition of the thiazole moiety as a privileged scaffold in medicinal chemistry. The 2-aminothiazole core, in particular, is a key component in a multitude of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents. The strategic placement of the amino and carboxylic acid groups on the thiazole ring in 2-Amino-4-methylthiazole-5-carboxylic acid provides versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules. A notable example of its application is in the synthesis of the anti-cancer drug Dasatinib, where it serves as a crucial precursor.[1][2]

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of 2-Amino-4-methylthiazole-5-carboxylic acid and its commonly used ethyl ester.

Table 1: Physicochemical Properties

| Property | 2-Amino-4-methylthiazole-5-carboxylic acid | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| CAS Number | 67899-00-7[3] | 7210-76-6[4][5] |

| Molecular Formula | C₅H₆N₂O₂S[2] | C₇H₁₀N₂O₂S[4] |

| Molecular Weight | 158.18 g/mol [2] | 186.23 g/mol [4] |

| Melting Point | Not explicitly found in primary literature | 176-180 °C[5] |

| Boiling Point | 400.609 °C (Predicted)[1] | Not available |

| Density | 1.532 g/cm³ (Predicted)[1] | Not available |

| Storage Temperature | 2~8°C[1][3] | Not specified |

Table 2: Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate

| Spectral Data Type | Key Features |

| ¹H NMR | Spectra available in various databases.[4] |

| ¹³C NMR | Spectra available in various databases.[4] |

| Mass Spectrometry | Molecular Ion Peak (M+) at m/z 186.[4] |

| InChIKey | WZHUPCREDVWLKC-UHFFFAOYSA-N[4] |

| SMILES | CCOC(=O)C1=C(N=C(S1)N)C[4] |

Key Experimental Protocols

The synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid is typically achieved through a two-step process: the synthesis of its ethyl ester via the Hantzsch thiazole synthesis, followed by hydrolysis of the ester to the carboxylic acid.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium Carbonate (optional, as a mild base)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1 equivalent). A mild base such as sodium carbonate (0.1 equivalents) can be added to facilitate the reaction.[6]

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

-

If the product does not precipitate, the solvent can be partially removed under reduced pressure to induce crystallization.

-

The crude product can be recrystallized from ethanol to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a white to off-white solid. A yield of over 98% has been reported for similar procedures.[6]

Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate to 2-Amino-4-methylthiazole-5-carboxylic acid

This protocol describes the basic hydrolysis of the ethyl ester.

Materials:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Suspend or dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1-2 M).

-

Stir the mixture at room temperature or with gentle heating to facilitate the hydrolysis of the ester. The reaction progress can be monitored by TLC until the starting material is consumed.

-

Once the hydrolysis is complete, cool the reaction mixture in an ice bath.

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 4-5. The carboxylic acid will precipitate out of the solution as a solid.

-

Collect the precipitated 2-Amino-4-methylthiazole-5-carboxylic acid by filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to obtain the final compound.

Synthesis and Logical Workflow Diagrams

The following diagrams illustrate the foundational Hantzsch synthesis for the thiazole core and the overall workflow for producing 2-Amino-4-methylthiazole-5-carboxylic acid.

Figure 1: Hantzsch Thiazole Synthesis Pathway.

Figure 2: Experimental Workflow for Synthesis.

Conclusion

2-Amino-4-methylthiazole-5-carboxylic acid represents a fundamentally important and versatile building block in the field of organic and medicinal chemistry. Its straightforward synthesis, based on the century-old Hantzsch reaction, and the reactivity of its functional groups have cemented its role as a key intermediate in the development of numerous compounds of pharmaceutical interest. This guide has provided a detailed overview of its historical context, physicochemical properties, and practical synthetic methodologies to aid researchers and scientists in their drug discovery and development endeavors.

References

- 1. 2-Amino-4-methylthiazole-5-carboxylic acid [myskinrecipes.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 2-Amino-4-methylthiazole-5-carboxylic acid | 67899-00-7 [chemicalbook.com]

- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]

- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid from Ethyl Acetoacetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid, a valuable building block in medicinal chemistry, starting from ethyl acetoacetate. The synthesis involves the formation of the intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, followed by its hydrolysis to the final carboxylic acid. Two primary methods for the synthesis of the ethyl ester are presented: a traditional two-step Hantzsch thiazole synthesis and a more efficient one-pot procedure.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid and its ethyl ester intermediate.

| Compound/Intermediate | Synthesis Method | Yield (%) | Melting Point (°C) | Purity (%) |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | One-Pot Synthesis | 72.0 | 178-179 | >97 |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Two-Step (using ethyl 2-chloroacetoacetate) | 64-98 | 172-180 | >96 |

| 2-Amino-4-methylthiazole-5-carboxylic acid | Hydrolysis | Not specified | Not specified | >95 |

Experimental Protocols

Method 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This method offers a streamlined approach, combining the bromination of ethyl acetoacetate and the subsequent cyclization with thiourea into a single procedural pot.

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia solution (NH₃·H₂O)

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a reaction vessel, prepare a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL).

-

Cool the mixture to below 0°C using an ice-salt bath.

-

Slowly add N-bromosuccinimide (10.5 g, 0.06 mol) to the cooled mixture.

-

Remove the cooling bath and stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.

-

Heat the mixture to 80°C and maintain this temperature for 2 hours.

-

After cooling to room temperature, filter the mixture to remove any insoluble substances.

-

To the filtrate, add ammonia solution (8.0 mL). This will cause the product to precipitate as yellow floccules.

-

Stir the mixture at room temperature for 10 minutes.

-

Collect the precipitate by filtration and wash the filter cake with water (3 x 100 mL).

-

Recrystallize the crude product from ethyl acetate and dry to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

Method 2: Two-Step Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate via Ethyl 2-chloroacetoacetate

This traditional Hantzsch thiazole synthesis involves the initial preparation of an α-halo ketone (ethyl 2-chloroacetoacetate), which is then reacted with thiourea.

Materials:

-

Ethyl 2-chloro-3-oxobutanoate (ethyl 2-chloroacetoacetate)

-

Thiourea

-

Ethanol

Procedure:

-

Dissolve ethyl 2-chloro-3-oxobutanoate (5 g, 0.030 mol) in ethanol (25 mL) in a reaction flask at room temperature (25°C).

-

Add thiourea (2.55 g, 0.033 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Upon completion, slowly cool the mixture to room temperature while stirring continuously to induce precipitation.

-

Collect the precipitated white solid by filtration using a Büchner funnel.

-

Dry the product under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate to 2-Amino-4-methylthiazole-5-carboxylic acid

This protocol describes the conversion of the ethyl ester to the final carboxylic acid product via alkaline hydrolysis.

Materials:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

-

Hydrochloric acid (HCl) or other suitable acid for neutralization

-

Ethanol (optional, as co-solvent)

Procedure:

-

Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1-2 M). Ethanol may be used as a co-solvent to aid solubility.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Slowly acidify the mixture with hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product to obtain 2-Amino-4-methylthiazole-5-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described in this document.

Caption: Synthetic pathways to 2-Amino-4-methylthiazole-5-carboxylic acid.

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: One-Pot Synthesis of 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction